molecular formula C11H16O B2649414 (2S)-2-(3,4-Dimethylphenyl)propan-1-ol CAS No. 2248202-52-8

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol

Cat. No.: B2649414
CAS No.: 2248202-52-8
M. Wt: 164.248
InChI Key: SPEUXKMHBWIERU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol is an organic compound characterized by the presence of a chiral center at the second carbon atom, making it optically active. This compound belongs to the class of secondary alcohols and is known for its unique structural features, which include a propanol backbone substituted with a 3,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2S)-2-(3,4-Dimethylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products Formed

    Oxidation: (2S)-2-(3,4-Dimethylphenyl)propan-1-one.

    Reduction: (2S)-2-(3,4-Dimethylphenyl)propane.

    Substitution: (2S)-2-(3,4-Dimethylphenyl)propyl chloride or bromide.

Scientific Research Applications

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its therapeutic potential.

    Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3,4-Dimethylphenyl)propan-1-one
  • (2S)-2-(3,4-Dimethylphenyl)propane
  • (2S)-2-(3,4-Dimethylphenyl)propyl chloride

Uniqueness

(2S)-2-(3,4-Dimethylphenyl)propan-1-ol is unique due to its chiral center, which imparts optical activity and potential enantioselective properties. This distinguishes it from its achiral counterparts and makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-(3,4-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEUXKMHBWIERU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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